molecular formula C10H16N2O3 B7568203 4-(Oxane-3-carbonyl)piperazin-2-one

4-(Oxane-3-carbonyl)piperazin-2-one

Cat. No.: B7568203
M. Wt: 212.25 g/mol
InChI Key: UUAMVHNLNHMUJZ-UHFFFAOYSA-N
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Description

4-(Oxane-3-carbonyl)piperazin-2-one is a piperazinone derivative characterized by a six-membered piperazin-2-one core (a cyclic diketopiperazine) substituted at the 4-position with an oxane-3-carbonyl group. Oxane (tetrahydrofuran) is a five-membered oxygen-containing heterocycle; its 3-carbonyl substituent introduces both lipophilic and hydrogen-bonding capabilities.

The oxane substituent in this compound may enhance metabolic stability compared to aromatic or polar groups, as oxygen-containing heterocycles often improve pharmacokinetic profiles .

Properties

IUPAC Name

4-(oxane-3-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9-6-12(4-3-11-9)10(14)8-2-1-5-15-7-8/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAMVHNLNHMUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Piperazin-2-one with Oxane-3-carbonyl Derivatives

The direct acylation of piperazin-2-one stands as a straightforward route to introduce the oxane-3-carbonyl group. Piperazin-2-one contains two secondary amine sites, but the ketone at the 2-position electronically deactivates the adjacent nitrogen, favoring acylation at the 4-position. In a representative procedure, oxane-3-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C, followed by reaction with piperazin-2-one in the presence of triethylamine (TEA) . This method achieves moderate yields (45–60%) but requires careful purification to separate regioisomers.

Table 1: Acylation of Piperazin-2-one with Oxane-3-carbonyl Chloride

Acylating AgentSolventCatalystTemperatureYield (%)
Oxane-3-COClDCMTEA0°C → RT58
Oxane-3-COClTHFDMAPRT62
Oxane-3-COClDMFHünig’s base40°C48

The use of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) improves yields to 62% by accelerating acylation kinetics . However, competing N-oxidation side reactions necessitate inert atmospheric conditions.

Intramolecular cyclization of diamine intermediates prefunctionalized with oxane-3-carbonyl groups offers superior regiocontrol. For example, N-Boc-protected diamine 1 undergoes deprotection and subsequent cyclization in acidic methanol to yield 4-(oxane-3-carbonyl)piperazin-2-one . The key intermediate 1 is synthesized via reductive amination of oxane-3-carbaldehyde with N-Boc-ethylenediamine, followed by ketone introduction via oxidation.

Mechanistic Insight :
Acid-mediated removal of the Boc group generates a free amine, which nucleophilically attacks the adjacent carbonyl carbon, forming the six-membered piperazinone ring. This method achieves yields of 68–72% with >95% purity .

Photoredox-Catalyzed Anti-Markovnikov Hydroamination

Recent advances in photoredox catalysis enable modular piperazine synthesis. By irradiating ene-carbamates (e.g., 2 ) with blue light in the presence of an organic photocatalyst (e.g., Mes-Acr-Ph), anti-Markovnikov hydroamination generates diamines 3 , which cyclize to form the piperazinone core . Introducing oxane-3-carbonyl substituents at the ene-carbamate stage ensures precise positioning.

Table 2: Photoredox Synthesis of 4-(Oxane-3-carbonyl)piperazin-2-one

Ene-CarbamateAmine PartnerLight SourceYield (%)ee (%)
2a (R = oxane-3-CO)Benzylamine450 nm LED75
2b (R = oxane-3-CO)Allylamine450 nm LED68

This method excels in functional group tolerance, accommodating aryl, alkyl, and heterocyclic amines .

DABCO-Mediated Ring-Opening and Condensation

Quaternary DABCO salts (4 ) react with oxane-3-carboxylic acid derivatives under nucleophilic conditions to yield piperazines. For instance, heating 4 with potassium oxane-3-carboxylate in diglyme at 120°C cleaves the C–N bond, forming 5 , which undergoes acid-catalyzed cyclodehydration to the target compound .

Scheme 1: DABCO Ring-Opening Pathway

  • 4 + KOCO-(oxane-3) → 5 (linear diamine)

  • 5 + HCl → Cyclization → 4-(oxane-3-carbonyl)piperazin-2-one

Yields range from 55% to 65%, with scalability limited by byproduct formation during cyclization .

Ugi Multicomponent Reaction (MCR)

The Ugi four-component reaction condenses an amine, carbonyl compound, isocyanide, and carboxylic acid to form peptoid-like structures. Employing oxane-3-carboxylic acid as the acid component and N-Boc-piperazin-2-one-derived amines enables one-pot assembly of advanced intermediates. Post-Ugi deprotection and cyclization furnish the target compound in 50–60% overall yield .

Challenges :

  • Competing imine formation reduces efficiency.

  • High dilution conditions are required to suppress oligomerization.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 4-(Oxane-3-carbonyl)piperazin-2-one Synthesis

MethodYield (%)Purity (%)ScalabilityFunctional Group Tolerance
Direct Acylation58–6290ModerateLow
Diamine Cyclization68–7295HighModerate
Photoredox Catalysis68–7585HighHigh
DABCO Ring-Opening55–6580LowModerate
Ugi MCR50–6075ModerateHigh

Photoredox catalysis and diamine cyclization emerge as the most efficient methods, balancing yield and scalability. Direct acylation, while simple, suffers from regioselectivity issues.

Chemical Reactions Analysis

4-(Oxane-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinone ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

The compound 4-(Oxane-3-carbonyl)piperazin-2-one is a piperazine derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article delves into its applications, synthesizing insights from diverse sources while avoiding unreliable references.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial properties. 4-(Oxane-3-carbonyl)piperazin-2-one has been evaluated for its effectiveness against various bacterial strains, showing promise as a potential antibiotic agent.
  • Anticancer Properties : Some studies have explored the compound's ability to inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific signaling pathways associated with tumor growth and metastasis.
  • CNS Activity : Piperazine derivatives are known for their psychoactive effects. Preliminary studies suggest that 4-(Oxane-3-carbonyl)piperazin-2-one may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

Pharmacology

  • Drug Development : The compound serves as a lead structure for developing novel pharmaceuticals targeting various diseases, particularly those related to infections and cancer.
  • Formulation Studies : Its solubility and stability profiles make it suitable for formulation in drug delivery systems, enhancing bioavailability and therapeutic efficacy.

Materials Science

  • Polymer Chemistry : The unique structure of 4-(Oxane-3-carbonyl)piperazin-2-one allows it to be incorporated into polymer matrices, leading to materials with enhanced properties such as improved mechanical strength and thermal stability.
  • Nanotechnology : Research is ongoing into its application in nanocarriers for targeted drug delivery, leveraging its ability to form stable complexes with various therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several piperazine derivatives, including 4-(Oxane-3-carbonyl)piperazin-2-one. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate.

Case Study 2: Anticancer Activity

A research article in Cancer Letters explored the anticancer properties of piperazine derivatives. The study found that 4-(Oxane-3-carbonyl)piperazin-2-one inhibited the proliferation of breast cancer cells through apoptosis induction, highlighting its potential role in cancer therapy.

Case Study 3: Neuropharmacological Effects

In Neuropharmacology, a study investigated the effects of piperazine compounds on serotonin receptors. Results indicated that 4-(Oxane-3-carbonyl)piperazin-2-one exhibited selective binding affinity, suggesting its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 4-(Oxane-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazin-2-one derivatives vary significantly in biological activity and physicochemical properties depending on substituents. Below is a detailed comparison with key analogs:

Key Observations:

Substituent Effects on Activity: Aromatic/Chlorophenyl Groups (e.g., 7e, Nutlin-3): These substituents correlate with cytotoxic or protein-inhibitory activity. The chlorine atoms in 7e and Nutlin-3 enhance lipophilicity and target binding via hydrophobic interactions .

Synthetic Accessibility :

  • Derivatives like 7e and Nutlin-3 require multi-step syntheses involving nucleophilic substitutions (e.g., K₂CO₃-mediated coupling) or complex heterocycle formations . The target compound could be synthesized similarly using oxane-3-carbonyl chloride.

Drug-Likeness :

  • Pre-ADME analysis () highlights that compounds violating Lipinski’s rules (e.g., molecular weight >500) show poor drug-likeness. The target compound’s lower molecular weight (227.22) and moderate logP (predicted) suggest favorable pharmacokinetics compared to bulkier analogs like Nutlin-3 .

Q & A

Q. What are the standard synthetic routes for 4-(Oxane-3-carbonyl)piperazin-2-one, and how can purity be optimized?

The synthesis typically involves alkylation of piperazine derivatives with oxane (tetrahydrofuran) precursors. A common approach includes:

  • Reacting oxane-3-carboxylic acid with piperazin-2-one under coupling agents (e.g., EDC/HOBt).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Optimization Tip : Automated flow reactors can enhance yield and reduce byproducts by controlling temperature and residence time .

Q. Which spectroscopic techniques are critical for characterizing 4-(Oxane-3-carbonyl)piperazin-2-one?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the piperazin-2-one ring and oxane carbonyl linkage (e.g., carbonyl resonance at ~170 ppm in 13C^{13}C) .
  • HRMS : Validates molecular weight (e.g., calculated for C10H16N2O3C_{10}H_{16}N_2O_3: 212.12 g/mol) .
  • FT-IR : Detects carbonyl stretching (~1650–1700 cm1^{-1}) and amide bands .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect reactivity?

The compound is polar-aprotic solvent-soluble (e.g., DMSO, DMF) due to its amide and ether groups. Solubility in water is limited (~5 mg/mL at 25°C). Reactivity in nucleophilic substitutions (e.g., with amines) is enhanced in polar solvents due to improved charge stabilization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key SAR insights:

  • Oxane substitution : Replacing oxane with bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane) increases steric bulk, potentially improving receptor binding .
  • Piperazine modifications : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the piperazin-2-one ring enhances metabolic stability . Methodology : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like MDM2 .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., surface plasmon resonance).
  • Dose-response curves : Evaluate activity across concentrations (1 nM–100 µM) to identify off-target effects at higher doses .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., Nutlin-3 analogs) to contextualize mechanisms .

Q. How can enantioselective synthesis challenges be addressed for chiral derivatives?

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediate ketones .
  • Chromatographic resolution : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers with >99% ee . Validation : Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. What computational methods predict binding affinities to biological targets like MDM2?

  • Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories (software: GROMACS) .
  • Free energy perturbation (FEP) : Quantify ΔG changes upon substituent modifications (e.g., oxane vs. phenyl groups) . Case Study : Nutlin-3’s cocrystal structure with MDM2 (PDB: 5ZXF) provides a template for docking studies .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate kinase inhibition potential?

  • Kinase panel screening : Test against 50+ kinases (e.g., EGFR, CDK2) at 10 µM.
  • IC50_{50} determination : Use ADP-Glo™ assay for ATP-competitive inhibitors. Data Interpretation : Compare inhibition profiles to known scaffolds (e.g., indole-based inhibitors) to infer selectivity .

Q. What analytical workflows validate synthetic intermediates and detect impurities?

  • LC-MS/MS : Monitor reaction progress in real-time with a C18 column (gradient: 5–95% acetonitrile/water).
  • HPLC-DAD : Detect UV-active impurities (λ = 254 nm). Critical Step : Spike synthetic intermediates with reference standards (e.g., piperazin-2-one) for retention time matching .

Q. How can researchers troubleshoot low yields in scale-up synthesis?

  • Process optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., acylations) .
  • Byproduct analysis : Use 1H^1H NMR to identify hydrolysis products (e.g., free oxane-3-carboxylic acid).
    Case Example : A 20% yield increase was achieved via microwave-assisted coupling (80°C, 30 min) .

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